molecular formula C9H11NO2 B15166217 (2S,6S)-6-(Prop-2-yn-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid CAS No. 282527-19-9

(2S,6S)-6-(Prop-2-yn-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid

Cat. No.: B15166217
CAS No.: 282527-19-9
M. Wt: 165.19 g/mol
InChI Key: ZYHCHPBZSZYWOY-YUMQZZPRSA-N
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Description

(2S,6S)-6-(Prop-2-yn-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid is a synthetic organic compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, such as the prop-2-yn-1-yl group and the tetrahydropyridine ring, contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-6-(Prop-2-yn-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydropyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Prop-2-yn-1-yl Group: This step may involve alkylation reactions using propargyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-6-(Prop-2-yn-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2S,6S)-6-(Prop-2-yn-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,6S)-6-(Prop-2-yn-1-yl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid: Unique due to its specific structural features.

    Other Tetrahydropyridines: Compounds with similar ring structures but different substituents.

    Propargyl-Containing Compounds: Compounds with the prop-2-yn-1-yl group but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of the tetrahydropyridine ring and the prop-2-yn-1-yl group, which imparts distinct chemical properties and potential biological activities.

Properties

CAS No.

282527-19-9

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(2S,6S)-6-prop-2-ynyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid

InChI

InChI=1S/C9H11NO2/c1-2-4-7-5-3-6-8(10-7)9(11)12/h1,3,5,7-8,10H,4,6H2,(H,11,12)/t7-,8-/m0/s1

InChI Key

ZYHCHPBZSZYWOY-YUMQZZPRSA-N

Isomeric SMILES

C#CC[C@H]1C=CC[C@H](N1)C(=O)O

Canonical SMILES

C#CCC1C=CCC(N1)C(=O)O

Origin of Product

United States

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